3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a complex organic compound that features a pyrrolidine ring substituted with a phenyl group and a pyridin-2-yl group
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting a potential interaction with the bacterial cells .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit anti-tubercular activity, suggesting they may interfere with the metabolic pathways of mycobacterium tuberculosis .
Pharmacokinetics
A related compound was found to have high solubility in saline at ph 7, suggesting good bioavailability .
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra . This suggests that 3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide may also exhibit anti-tubercular activity.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide typically involves the reaction of 3-phenylpropanoyl chloride with 1-(pyridin-2-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyrrolidine: Lacks the phenyl group, resulting in different chemical and biological properties.
3-phenylpropanamide: Lacks the pyrrolidine and pyridin-2-yl groups, leading to reduced complexity and different reactivity.
N-phenylpyrrolidine: Lacks the pyridin-2-yl group, affecting its binding properties and biological activity.
Uniqueness
3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both phenyl and pyridin-2-yl groups enhances its versatility in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(10-9-15-6-2-1-3-7-15)20-16-11-13-21(14-16)17-8-4-5-12-19-17/h1-8,12,16H,9-11,13-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJAHDKWFVFPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.